Dimethyl 5-formylfuran-2,4-dicarboxylate
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Overview
Description
Dimethyl 5-formylfuran-2,4-dicarboxylate is an organic compound with a furan ring substituted with formyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-formylfuran-2,4-dicarboxylate can be synthesized through the oxidative esterification of 2,5-furandiformaldehyde. This process involves the use of gold nanoparticles supported on various oxides, such as magnesium oxide or hydrotalcite, which exhibit high catalytic activity. The reaction conditions typically include a temperature of around 90°C and the presence of methanol as a solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived 2,5-furandiformaldehyde. The oxidative esterification process is optimized to achieve high yields and purity, avoiding the polymerization of intermediates like 5-hydroxymethylfurfural .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-formylfuran-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Dimethyl 5-carboxyfuran-2,4-dicarboxylate.
Reduction: Dimethyl 5-hydroxymethylfuran-2,4-dicarboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-formylfuran-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 5-formylfuran-2,4-dicarboxylate involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. The furan ring provides a stable aromatic system that can undergo electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Dimethyl 2,5-diformylfuran: Contains two formyl groups, increasing its reactivity towards nucleophiles.
Dimethyl 5-hydroxymethylfuran-2,4-dicarboxylate: Contains a hydroxymethyl group instead of a formyl group, affecting its reactivity in oxidation and reduction reactions.
Uniqueness
Dimethyl 5-formylfuran-2,4-dicarboxylate is unique due to the presence of both formyl and ester groups on the furan ring, providing a versatile platform for various chemical transformations and applications in different fields .
Properties
IUPAC Name |
dimethyl 5-formylfuran-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6/c1-13-8(11)5-3-6(9(12)14-2)15-7(5)4-10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNHPXYVVVQDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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